Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate
Description
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate is a bicyclic β-keto ester derivative featuring an amino group at the 2-position and a bromine substituent at the 5-position of the indene core. The amino group enhances nucleophilicity, while the bromine enables cross-coupling reactions, making it versatile for further functionalization .
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
methyl 2-amino-5-bromo-1,3-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10(14)11(13)5-7-2-3-9(12)4-8(7)6-11/h2-4H,5-6,13H2,1H3 |
InChI Key |
HKBOCLWPQRDUFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2=C(C1)C=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation
Based on the available literature and patent disclosures, a representative synthetic route can be described as follows:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Halogenation | Bromination of 2,3-dihydro-1H-indene derivative | Introduction of bromine at the 5-position using brominating agents under controlled temperature. |
| 2 | Esterification | Reaction with methylating agents (e.g., methylcarbonate) and sodium hydride in toluene | Formation of methyl ester at the 2-carboxylate position by esterification under reflux. |
| 3 | Amination | Introduction of amino group via nucleophilic substitution or Buchwald–Hartwig amination | Amination at the 2-position, often using amine sources under catalytic conditions. |
| 4 | Purification | Chromatography or crystallization | Isolation of pure this compound. |
In a patented method for a related compound, sodium hydride and methylcarbonate in toluene are heated to reflux, and the halogenated indene derivative is added dropwise over 1.5 to 3 hours to form an intermediate methyl ester. Subsequent acidification with hydrochloric acid and oxidation steps involving chiral auxiliaries (e.g., cinchonine) can improve yield and optical purity.
Industrial Scale Considerations
Industrial synthesis adapts these steps to larger scale with continuous flow reactors and optimized purification techniques such as chromatographic separation or crystallization to maximize yield and purity. Reaction parameters such as temperature, molar ratios, solvent volumes, and reaction times are finely tuned to improve efficiency and reduce costs.
Chemical Reaction Analysis
Types of Reactions Involved
- Halogenation: Selective bromination at the 5-position of the indene ring.
- Esterification: Formation of methyl ester from carboxylic acid or acid derivatives.
- Nucleophilic Substitution/Amination: Introduction of amino group via substitution or catalytic amination.
- Oxidation/Reduction: Possible steps to adjust oxidation states or stereochemistry.
Common Reagents and Conditions
| Reaction | Reagents/Conditions | Purpose |
|---|---|---|
| Halogenation | Bromine or N-bromosuccinimide (NBS), solvent | Bromine introduction |
| Esterification | Methylcarbonate, sodium hydride, toluene, reflux | Methyl ester formation |
| Amination | Amines, catalysts (e.g., palladium complexes), bases | Amino group installation |
| Acidification | Concentrated hydrochloric acid, ice | Intermediate isolation |
| Oxidation | Chiral auxiliaries (e.g., cinchonine), oxidants | Optical purity enhancement |
Yield and Purity Optimization
- Controlled dropwise addition of reactants to manage reaction rate.
- Maintaining reaction pH between 2-3 during acidification.
- Use of chiral catalysts or auxiliaries to enhance enantiomeric excess (reported 80-83% optical purity).
- Reaction temperature control (e.g., 40-45 °C during oxidation) to maximize product formation.
Data Tables Summarizing Preparation Parameters
Research Findings and Applications
- The compound serves as a key intermediate in the synthesis of biologically active molecules, including selective inhibitors targeting discoidin domain receptor 1 (DDR1).
- Its bromine and amino functionalities allow further derivatization for medicinal chemistry applications.
- The preparation methods emphasize stereochemical control and high purity for pharmaceutical relevance.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo further esterification.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted indene derivatives, while oxidation can produce indene ketones or alcohols.
Scientific Research Applications
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with analogs differing in substituents, ester groups, and functional groups. Key structural and reactivity differences are highlighted.
Substituent Variations at the 2-Position
Table 1: Substituent Comparison at the 2-Position
Key Findings :
- The amino group in the target compound distinguishes it from analogs with oxo (e.g., 3d) or benzyl (2a) substituents, enabling unique reactivity in hydrogen bonding and nucleophilic substitutions.
- .
- Difluoromethyl in 3d increases lipophilicity, which may improve membrane permeability in biological applications .
Ester Group Variations
Table 2: Ester Group Comparison
Key Findings :
Functional Group Impact on Reactivity
Table 3: Reactivity in Catalytic Reactions
Key Findings :
- The amino group in the target compound could enhance enantioselectivity in organocatalytic reactions compared to oxo analogs, which show poor selectivity .
- Bromine at the 5-position enables Suzuki or Ullmann couplings, as demonstrated in Pd/C-mediated arylations ().
Biological Activity
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate (CAS: 2091165-61-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₂BrNO₂
- Molecular Weight : 270.13 g/mol
- CAS Number : 2091165-61-4
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in critical signaling pathways.
1. Inhibition of Kinases
A study focusing on related indene derivatives demonstrated their ability to inhibit discoidin domain receptor 1 (DDR1), a receptor implicated in cancer progression. One compound showed a half-maximal inhibitory concentration (IC50) of 14.9 nM against DDR1, suggesting that this compound could exhibit similar inhibitory effects due to structural similarities .
2. Antioxidant Activity
Compounds containing bromine in their structure have been associated with antioxidant properties. The presence of bromine may enhance the electron-withdrawing ability, thus stabilizing radical species and potentially contributing to reduced oxidative stress in biological systems .
Antitumor Effects
Preliminary studies suggest that this compound may possess antitumor activity. In vitro assays indicated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic routes for Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including bromination, esterification, and cyclization. For example:
- Bromination : Use of electrophilic brominating agents (e.g., N-bromosuccinimide) to introduce bromine at the 5-position.
- Amination : Reductive amination or nucleophilic substitution to introduce the amino group.
- Esterification : Methyl ester formation via acid-catalyzed reactions with methanol.
Q. Critical factors :
- Temperature control (e.g., -78°C for stereoselective steps) .
- Catalysts like Pd/C for hydrogenation or tert-butyl hydroperoxide (TBHP) for oxidation .
- Solvent choice (e.g., THF or ethanol) to stabilize intermediates .
Table 1 : Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 65–75 | |
| Esterification | H2SO4, MeOH, reflux | 80–85 | |
| Stereoselective step | TBHP (70% in H2O), THF, -78°C | 68 |
Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and diastereomer ratios .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., ester C=O at ~1740 cm⁻¹) .
Methodological tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in dihydroindene scaffolds .
Q. What common chemical transformations are feasible for this compound, and how do functional groups influence reactivity?
- Oxidation : The ester group can be hydrolyzed to carboxylic acids under acidic/basic conditions .
- Substitution : Bromine at the 5-position is reactive in Pd-mediated cross-coupling (e.g., Suzuki reactions) .
- Reduction : Amino groups can be acetylated or alkylated to modify solubility/bioactivity .
Key consideration : Steric hindrance from the dihydroindene ring may slow nucleophilic attacks at the 2-position .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during synthesis, such as diastereomer formation?
- Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) for asymmetric amination .
- Chromatographic resolution : Employ chiral stationary phases in HPLC to separate diastereomers .
- Computational modeling : DFT calculations predict transition states to optimize stereoselectivity .
Case study : TBHP-mediated oxidation achieved 99% enantiomeric excess (ee) in a related indene carboxylate .
Q. What strategies resolve contradictory data in reaction mechanisms or bioactivity studies?
- Cross-validation : Compare NMR, HRMS, and X-ray crystallography data to confirm structural assignments .
- Dose-response assays : Replicate bioactivity studies (e.g., antimicrobial IC50) under standardized conditions .
- Isotopic labeling : Track reaction pathways (e.g., 13C-labeled esters to study hydrolysis kinetics) .
Example : Conflicting reports on anticancer activity may arise from impurity profiles; purify via recrystallization (hexane/EtOAc) .
Q. How to design experiments evaluating bioactivity, given structural similarities to pharmacologically active indene derivatives?
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., chloro/fluoro substitutions) and test against target enzymes .
- In vitro assays : Use cell lines (e.g., HeLa) for cytotoxicity screening, with controls for apoptosis (caspase-3 activation) .
- Molecular docking : Simulate interactions with biological targets (e.g., 5-HT7 receptors) to prioritize analogs .
Table 2 : Bioactivity Data for Structural Analogs
| Compound | IC50 (μM) | Target | Reference |
|---|---|---|---|
| Methyl 5-chloro-1-oxo-indene carboxylate | 12.3 | Cancer cell lines | |
| Ethyl 5-fluoro-indene carboxylate | 8.7 | Antimicrobial |
Q. What mechanistic insights exist for functionalization reactions (e.g., bromine substitution or ester hydrolysis)?
- Electrophilic aromatic substitution : Bromine incorporation is directed by electron-donating groups (e.g., methoxy) .
- Ester hydrolysis : Proceeds via acid-catalyzed tetrahedral intermediate, with rate influenced by steric effects .
- Pd-mediated coupling : Oxidative addition of bromine to Pd(0) facilitates cross-coupling with aryl boronic acids .
Advanced tool : Use kinetic isotope effects (KIE) to study rate-determining steps in hydrolysis .
Q. How can computational methods enhance synthetic or mechanistic studies of this compound?
- Density Functional Theory (DFT) : Predict reaction barriers for bromination or amination steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Software recommendation : Gaussian for DFT, AutoDock for molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
